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molecular formula C11H13NO B8311800 2-Cyclopropylcarbonyl-6-methylaniline

2-Cyclopropylcarbonyl-6-methylaniline

Cat. No. B8311800
M. Wt: 175.23 g/mol
InChI Key: RQGFPSAWBZRFTC-UHFFFAOYSA-N
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Patent
US06291452B1

Procedure details

A mixture of 2-(4-chlorobutanoyl)-6-methylaniline (538 mg) and potassium t-butoxide (285 mg) in tetrahydrofuran (8 ml) was stirred at room temperature for 1.5 hour. Ethyl acetate and 0.1 N aqueous hydrochloric acid were added to the reaction mixture. The separated organic layer was washed with water, saturated aqueous sodium bicarbonate and brine successively and dried over magnesium sulfate. Removal of the solvent in vacuo gave 2-cyclopropylcarbonyl-6-methylaniline (445 mg, 100.0%) as a crystalline powder.
Name
2-(4-chlorobutanoyl)-6-methylaniline
Quantity
538 mg
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[C:8]=1[NH2:9])=[O:6].CC(C)([O-])C.[K+].C(OCC)(=O)C.Cl>O1CCCC1>[CH:4]1([C:5]([C:7]2[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[C:8]=2[NH2:9])=[O:6])[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
2-(4-chlorobutanoyl)-6-methylaniline
Quantity
538 mg
Type
reactant
Smiles
ClCCCC(=O)C1=C(N)C(=CC=C1)C
Name
Quantity
285 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The separated organic layer was washed with water, saturated aqueous sodium bicarbonate and brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(CC1)C(=O)C1=C(N)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 445 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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